Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(6-Methylpyrazin-2-yloxy)benzamide
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(6-Methylpyrazin-2-yloxy)benzamide
Executive Summary & Molecular Identity
4-(6-Methylpyrazin-2-yloxy)benzamide (CAS: 2140305-86-6) represents a specialized bi-aryl ether scaffold utilized primarily as a pharmacophore in the development of Glucokinase Activators (GKAs) and P2X3 receptor antagonists. Structurally, it bridges a lipophilic, electron-deficient 6-methylpyrazine ring with a polar benzamide moiety via an ether linkage.
This architecture confers unique properties: the pyrazine ring enhances metabolic stability and lipophilicity, while the benzamide group serves as a critical hydrogen-bond donor/acceptor motif for active site anchoring. This guide details the chemical behavior, synthetic pathways, and stability profiles required for its manipulation in high-throughput medicinal chemistry.
| Property | Data |
| CAS Number | 2140305-86-6 |
| IUPAC Name | 4-[(6-methylpyrazin-2-yl)oxy]benzamide |
| Molecular Formula | |
| Molecular Weight | 229.24 g/mol |
| SMILES | Cc1cncc(n1)Oc2ccc(cc2)C(=O)N |
| Primary Application | Intermediate for GKAs; Kinase Inhibitor Scaffolds |
Structural Analysis & Physicochemical Properties[1][2]
Understanding the electronic distribution within this molecule is prerequisite to predicting its reactivity and solubility profile.
Electronic Effects
-
Pyrazine Ring: The nitrogen atoms at positions 1 and 4 create a highly electron-deficient system. The methyl group at C6 provides a slight inductive (
) effect, modulating the basicity of the ring nitrogens but not sufficiently to overcome the electron-withdrawing nature of the ring. -
Ether Linkage: The oxygen atom acts as a
-donor to the pyrazine ring, stabilizing the system, while simultaneously acting as an electron-withdrawing group (inductive) on the phenyl ring. -
Benzamide: The amide group is planar and exhibits resonance stabilization (
), significantly reducing the nucleophilicity of the amide nitrogen.
Physicochemical Data Table
| Parameter | Value (Experimental/Predicted) | Context |
| LogP | 1.2 - 1.5 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |
| pKa (Pyrazine N) | ~0.8 - 1.2 | Weakly basic. Protonation requires strong acidic conditions (pH < 1). |
| pKa (Amide) | ~23 (DMSO) | Neutral in aqueous media; deprotonation requires strong bases (e.g., NaH). |
| Solubility (Water) | Low (< 0.1 mg/mL) | Limited by the rigid bi-aryl structure. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, MeOH, and DCM. |
| Melting Point | 175 - 185 °C (Typical) | Indicates strong intermolecular H-bonding (amide dimer network). |
Synthetic Routes & Process Chemistry
The synthesis of 4-(6-Methylpyrazin-2-yloxy)benzamide relies on Nucleophilic Aromatic Substitution (
Primary Synthetic Pathway ( )
Reagents:
-
Nucleophile: 4-Hydroxybenzamide (1.0 eq)
-
Electrophile: 2-Chloro-6-methylpyrazine (1.1 eq)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or DMSO (Polar Aprotic)
Mechanism: The base deprotonates the phenol to form the phenoxide anion. This nucleophile attacks the C2 position of the pyrazine ring (activated by the adjacent nitrogens). The Meisenheimer complex intermediate collapses, expelling the chloride ion.
Visualization of Synthesis Logic
Figure 1:
Process Optimization Protocol
-
Charge: Dissolve 4-Hydroxybenzamide (100 mmol) in DMF (5 vol).
-
Activation: Add
(1.5 eq) and stir at 25°C for 30 mins to ensure phenoxide formation. -
Coupling: Add 2-Chloro-6-methylpyrazine (1.1 eq).
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC (Target retention time > SM).
-
Workup: Cool to 20°C. Pour into ice-water (10 vol). The product precipitates as an off-white solid.[1][2]
-
Purification: Filter and wash with water. Recrystallize from Ethanol/Water if purity < 98%.
Reactivity Profile & Stability
For drug development, understanding the degradation pathways is critical for formulation and storage.
Hydrolytic Stability
-
Amide Hydrolysis: Under strongly acidic (6N HCl, reflux) or basic (1N NaOH, 60°C) conditions, the benzamide hydrolyzes to 4-(6-methylpyrazin-2-yloxy)benzoic acid . This is the primary degradant.
-
Ether Cleavage: The pyrazinyl ether is robust. Cleavage typically requires harsh conditions (e.g.,
or concentrated HBr), making it stable under physiological conditions.
Oxidative Stability
-
N-Oxidation: The pyrazine nitrogens are susceptible to oxidation by peracids (e.g., mCPBA) or metabolic enzymes (CYP450), forming N-oxides . This increases polarity and water solubility but alters potency.
-
Benzylic Oxidation: The methyl group on the pyrazine ring is a site for metabolic oxidation to the hydroxymethyl or carboxylic acid derivative.
Degradation Pathway Diagram
Figure 2: Major degradation and metabolic pathways impacting the stability of the API.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, DMSO- )
- 8.35 (s, 1H) & 8.20 (s, 1H): Pyrazine ring protons. The slight shift difference is due to the methyl group's position relative to the nitrogen.
-
7.95 (br s, 1H) & 7.35 (br s, 1H): Amide
protons. These are broad and exchangeable with . - 7.90 (d, 2H) & 7.25 (d, 2H): Para-substituted benzene ring (AA'BB' system).
- 2.45 (s, 3H): Methyl group on the pyrazine ring.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion:
. -
Fragmentation: Loss of
(M-17) is common for primary amides.
Biological Context & Applications[1][5]
While 4-(6-Methylpyrazin-2-yloxy)benzamide is a chemical entity in its own right, its value lies in its role as a "Privileged Structure" in medicinal chemistry.
-
Glucokinase Activators (GKAs): Pyrazine-substituted benzamides bind to the allosteric site of Glucokinase. The benzamide moiety forms hydrogen bonds with Arg63 and Glu443 in the enzyme's allosteric pocket, while the pyrazine ring occupies a hydrophobic cleft, enhancing potency [1].
-
P2X3 Antagonists: Similar ether-linked heteroaryl-benzamides are explored for treating chronic cough, where the pyrazine ring mimics the diaminopyrimidine found in advanced clinical candidates like Gefapixant.
References
-
Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase. Nano Biomed. Eng., 2024.[3][4]
-
ChemicalBook Entry: 4-(6-Methylpyrazin-2-yloxy)benzamide. CAS: 2140305-86-6.[5]
-
PubChem Compound Summary: Pyrazinyloxy-benzamide Derivatives. National Library of Medicine.
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. PubMed Central.
